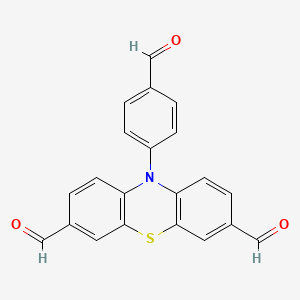
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the formation of the phenothiazine core, followed by the introduction of formyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antipsychotic and antihistaminic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. The phenothiazine core can interact with neurotransmitter receptors, enzymes, and other proteins, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity and used in the synthesis of biologically active compounds.
Uniqueness
10-(4-Formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to its dual formyl groups and phenothiazine core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
属性
分子式 |
C21H13NO3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
10-(4-formylphenyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C21H13NO3S/c23-11-14-1-5-17(6-2-14)22-18-7-3-15(12-24)9-20(18)26-21-10-16(13-25)4-8-19(21)22/h1-13H |
InChI 键 |
OYVYUFVEQXLKGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)N2C3=C(C=C(C=C3)C=O)SC4=C2C=CC(=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
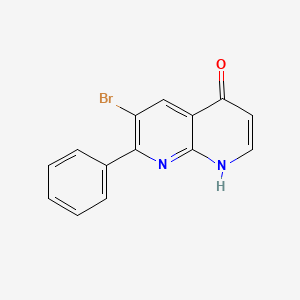
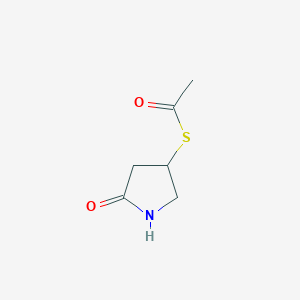
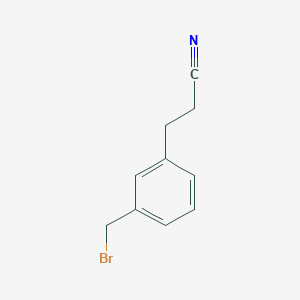
![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
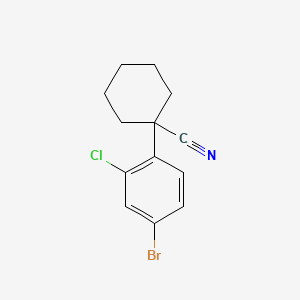
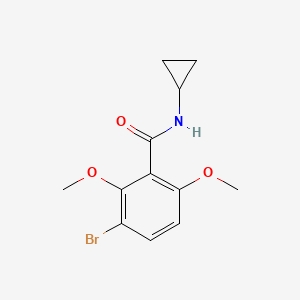
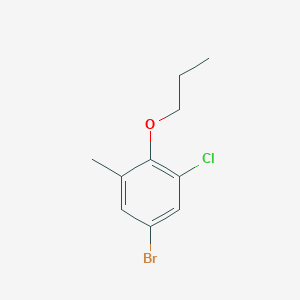


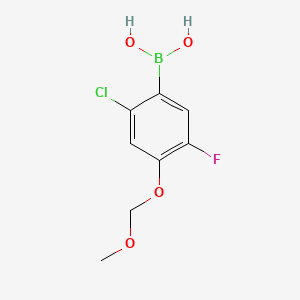
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
